molecular formula C15H25NS B7994943 2-[(Di-n-butylamino)methyl]thiophenol

2-[(Di-n-butylamino)methyl]thiophenol

Cat. No.: B7994943
M. Wt: 251.4 g/mol
InChI Key: DJFOGQCBQMDCOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Di-n-butylamino)methyl]thiophenol is an organic compound with the molecular formula C15H25NS It is a thiophenol derivative, which means it contains a thiol group (-SH) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Di-n-butylamino)methyl]thiophenol typically involves the reaction of thiophenol with di-n-butylamine in the presence of a suitable catalyst. The reaction conditions may vary, but common methods include:

    Nucleophilic Substitution: Thiophenol reacts with a halomethyl derivative in the presence of a base to form the desired product.

    Reductive Amination: Thiophenol is first converted to a formyl derivative, which then undergoes reductive amination with di-n-butylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: For controlled reaction conditions and scalability.

    Continuous Flow Reactors: For efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[(Di-n-butylamino)methyl]thiophenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiolates.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Disulfides: Formed through oxidation of the thiol group.

    Thiophenol Derivatives: Formed through substitution reactions.

Scientific Research Applications

2-[(Di-n-butylamino)methyl]thiophenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Di-n-butylamino)methyl]thiophenol involves its interaction with molecular targets through its thiol and amino groups. These functional groups can form covalent bonds with proteins and enzymes, potentially altering their activity and function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophenol: The parent compound with a simpler structure.

    2-Aminothiophenol: Contains an amino group instead of the di-n-butylamino group.

    4-(Di-n-butylamino)thiophenol: Similar structure but with the amino group in a different position.

Uniqueness

2-[(Di-n-butylamino)methyl]thiophenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-[(dibutylamino)methyl]benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NS/c1-3-5-11-16(12-6-4-2)13-14-9-7-8-10-15(14)17/h7-10,17H,3-6,11-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFOGQCBQMDCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC1=CC=CC=C1S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.